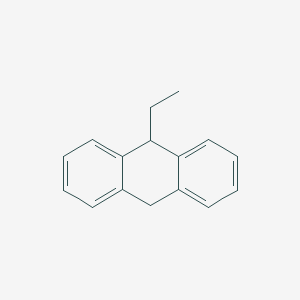
9-Ethyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-9,10-dihydroanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of an ethyl group at the 9th position and the reduction of the 9,10 double bond, resulting in a dihydroanthracene structure. It is a colorless solid and is often used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-9,10-dihydroanthracene typically involves the reduction of anthracene followed by the introduction of an ethyl group. One common method is the catalytic hydrogenation of anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The ethylation can be achieved using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The ethyl group can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
9-Ethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a hydrogen donor in various organic reactions and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Ethyl-9,10-dihydroanthracene depends on its specific application. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various redox processes. In biological systems, its mechanism may involve interaction with cellular targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
9,10-Dihydroanthracene: Lacks the ethyl group at the 9th position.
9,10-Diethyl-9,10-dihydroanthracene: Contains two ethyl groups at the 9th and 10th positions.
Anthracene: The parent compound without reduction or ethylation.
Uniqueness: 9-Ethyl-9,10-dihydroanthracene is unique due to the presence of the ethyl group and the reduced 9,10 double bond. This structural modification imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
605-82-3 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
9-ethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h3-10,14H,2,11H2,1H3 |
Clé InChI |
WIAXOGFCMWKDRA-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=CC=CC=C2CC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


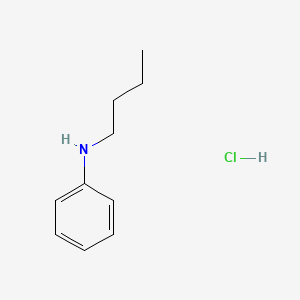
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
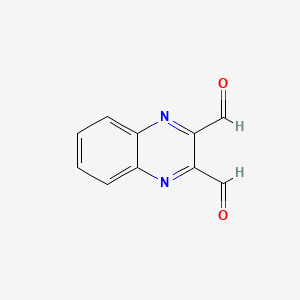

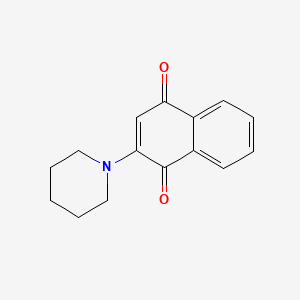
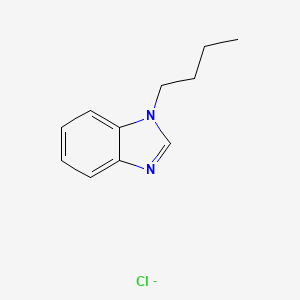
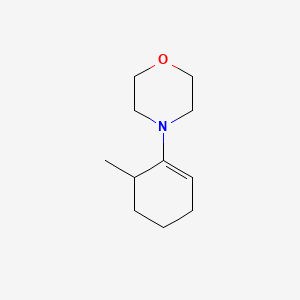


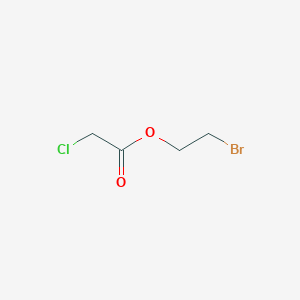
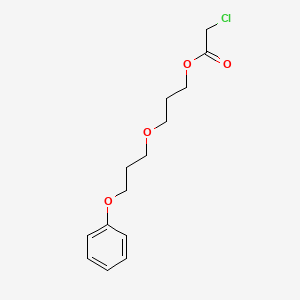
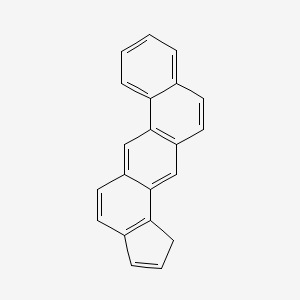
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
